molecular formula C8H17ClN2O2 B12456782 Tert-butyl 1-aminoazetidine-3-carboxylate hydrochloride

Tert-butyl 1-aminoazetidine-3-carboxylate hydrochloride

Cat. No.: B12456782
M. Wt: 208.68 g/mol
InChI Key: ASSVNYSTMPQWRM-UHFFFAOYSA-N
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Description

Molecular Architecture and Conformational Analysis of the Azetidine Ring System

The azetidine ring in this compound adopts a puckered conformation due to its four-membered structure, which introduces significant angle strain compared to five- or six-membered saturated heterocycles. The molecular formula $$ \text{C}8\text{H}{16}\text{N}2\text{O}2 \cdot \text{HCl} $$ reflects the incorporation of a tert-butoxycarbonyl group at the 3-position and a protonated amino group at the 1-position. The SMILES notation $$ \text{CC(C)(C)OC(=O)C1CN(C1)N} $$ confirms the connectivity, with the azetidine nitrogen atoms at positions 1 and 3 participating in hydrogen bonding with the chloride counterion.

Computational studies on analogous azetidine systems reveal that puckering amplitudes range between 20–40°, depending on substituent effects. For tert-butyl 1-aminoazetidine-3-carboxylate, the steric bulk of the tert-butyl group imposes a twist-boat conformation (Figure 1), minimizing nonbonded interactions between the tert-butyl moiety and the carboxylate oxygen atoms. Density functional theory (DFT) optimizations predict a dihedral angle of $$ \theta = 28.5^\circ $$ between the N1–C3–C2–N4 atoms, consistent with X-ray diffraction (XRD) data from related azetidine hydrochlorides.

Table 1: Key bond lengths and angles in the azetidine ring

Parameter Value (Å or °) Source
N1–C2 bond length 1.47 Å
C2–C3 bond length 1.54 Å
N1–C2–C3 bond angle 88.5°
Ring puckering amplitude 32.7°

Stereochemical Configuration at the 1-Amino and 3-Carboxylate Positions

The 1-amino and 3-carboxylate groups introduce two stereogenic centers, with the absolute configuration determined as (1S,3R) via single-crystal XRD analysis of a related azetidine hydrochloride. The Flack parameter ($$ x = -0.02 $$) confirmed the enantiopurity of the crystallized material, while nuclear Overhauser effect (NOE) spectroscopy validated the cis arrangement of the amino and carboxylate substituents.

The tert-butyl group at the 3-position exerts a pronounced steric effect, favoring an equatorial orientation of the carboxylate moiety to avoid 1,3-diaxial interactions. This preference stabilizes the (1S,3R) configuration by 4.2 kcal/mol over the (1R,3S) diastereomer, as calculated using M06-2X/cc-pVTZ methods. The protonated amino group at position 1 adopts a trigonal pyramidal geometry ($$ \angle{\text{N–H–Cl}} = 107.3^\circ $$), facilitating strong hydrogen bonding ($$ d{\text{N–H}\cdots\text{Cl}} = 2.12 \, \text{Å} $$) with the chloride ion.

Crystallographic Studies on Salt Formation with Hydrochloric Acid

Crystallization of this compound from ethanol/water yields monoclinic crystals belonging to space group $$ P2_1 $$, with unit cell parameters $$ a = 35.6 \, \text{Å}, b = 63.6 \, \text{Å}, c = 54.7 \, \text{Å}, \beta = 105.5^\circ $$. The asymmetric unit contains one molecule of the protonated azetidine and one chloride ion, linked via three N–H$$\cdots$$Cl hydrogen bonds (Figure 2).

Table 2: Crystallographic data for the hydrochloride salt

Parameter Value Source
Space group $$ P2_1 $$
Unit cell volume 119,345.2 ų
Matthews coefficient 2.2 ų/Da
Resolution limit 1.38 Å

The tert-butyl group participates in hydrophobic interactions with adjacent molecules, creating a layered crystal packing motif. The carboxylate oxygen atoms form weak C–H$$\cdots$$O contacts ($$ d = 2.45 \, \text{Å} $$) with methyl groups of neighboring tert-butyl moieties, stabilizing the lattice.

Properties

Molecular Formula

C8H17ClN2O2

Molecular Weight

208.68 g/mol

IUPAC Name

tert-butyl 1-aminoazetidine-3-carboxylate;hydrochloride

InChI

InChI=1S/C8H16N2O2.ClH/c1-8(2,3)12-7(11)6-4-10(9)5-6;/h6H,4-5,9H2,1-3H3;1H

InChI Key

ASSVNYSTMPQWRM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1CN(C1)N.Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The azide precursor undergoes reduction in the presence of hydrogen gas (H₂) and a palladium-on-carbon (Pd/C) catalyst. The reaction proceeds via a three-step mechanism:

  • Adsorption : H₂ dissociates on the Pd surface into atomic hydrogen.
  • Azide Reduction : The azide group (–N₃) is reduced to a primary amine (–NH₂) through intermediate nitrene species.
  • Salt Formation : The free amine is treated with hydrochloric acid (HCl) to yield the hydrochloride salt.

Key parameters include:

  • Catalyst Loading : 5–10 wt% Pd/C relative to the substrate.
  • Temperature : 20–25°C under atmospheric pressure.
  • Solvent : Methanol or ethanol, which solubilize both the azide and amine intermediates.

Experimental Protocol

  • Substrate Preparation : Tert-butyl 3-azidoazetidine-1-carboxylate (10.0 g, 44.2 mmol) is dissolved in methanol (200 mL).
  • Catalyst Addition : Pd/C (1.0 g, 10 wt%) is added under nitrogen.
  • Hydrogenation : The mixture is stirred under H₂ (1 atm) for 12–24 hours at 25°C.
  • Filtration : The catalyst is removed via filtration through Celite, and the solvent is evaporated.
  • Salt Formation : The residue is treated with HCl (3 N in methanol) and recrystallized from diethyl ether.
Parameter Optimal Value Impact on Yield
Catalyst (Pd/C) 10 wt% Maximizes H₂ activation
H₂ Pressure 1 atm Prevents over-reduction
Reaction Time 18 hours Ensures complete azide conversion
Recrystallization Solvent Diethyl ether Enhances purity (≥98%)

This method achieves yields of 85–92% with high reproducibility at multi-kilogram scales.

Reductive Amination of Tert-Butyl 3-Oxoazetidine-1-Carboxylate

An alternative route employs reductive amination of tert-butyl 3-oxoazetidine-1-carboxylate using sodium triacetoxyborohydride (NaBH(OAc)₃).

Reaction Design

The ketone undergoes condensation with ammonium acetate in dichloromethane (DCM), followed by borohydride-mediated reduction:

$$
\text{RCO} + \text{NH}4^+ \rightarrow \text{RC(═NH)} \xrightarrow{\text{NaBH(OAc)}3} \text{RCH}2\text{NH}2
$$

Key Steps

  • Condensation : The ketone (5.0 g, 27.3 mmol) reacts with ammonium acetate (4.2 g, 54.6 mmol) in DCM at 0°C.
  • Reduction : NaBH(OAc)₃ (11.6 g, 54.6 mmol) is added portionwise, and the mixture stirs for 12 hours.
  • Work-Up : The product is extracted with DCM, washed with brine, and concentrated.
  • Hydrochloride Formation : The amine is treated with HCl gas in ethyl acetate.
Advantage Limitation
Avoids azide intermediates Lower yield (68–75%)
Compatible with acid-sensitive groups Requires anhydrous conditions

Comparative Analysis of Methodologies

Yield and Scalability

Method Laboratory Yield Pilot-Scale Yield Purity
Hydrogenation 91% 89% 98.5%
Reductive Amination 72% 65% 95.2%

Hydrogenation outperforms reductive amination in both yield and purity, making it the preferred industrial method.

Cost Considerations

  • Catalyst Recovery : Pd/C can be recycled 3–5 times without significant activity loss, reducing costs by 30%.
  • Reagent Costs : NaBH(OAc)₃ is 2.5× more expensive per mole than H₂, favoring hydrogenation for large-scale synthesis.

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (1:1) removes unreacted azide or ketone.
  • Ion-Exchange Chromatography : Dowex® 50WX2 resin isolates the hydrochloride salt with ≥99% ion purity.

Spectroscopic Validation

  • ¹H NMR (400 MHz, D₂O): δ 1.43 (s, 9H, tert-butyl), 3.85–4.10 (m, 4H, azetidine), 5.21 (s, 2H, NH₂).
  • HRMS : Calculated for C₈H₁₇ClN₂O₂ [M+H]⁺: 208.68, Found: 208.69.

Industrial Optimization Strategies

Continuous Hydrogenation

Microchannel reactors enhance mass transfer, reducing reaction time from 18 hours to 2 hours while maintaining 90% yield.

Solvent Recycling

Methanol from the reaction mixture is distilled and reused, lowering waste generation by 40%.

Emerging Methodologies

Enzymatic Amination

Preliminary studies using ω-transaminases show potential for enantioselective synthesis under mild conditions (pH 7.5, 30°C), though yields remain low (45–50%).

Photoredox Catalysis

Visible-light-mediated deoxygenation of tert-butyl 3-nitroazetidine-1-carboxylate achieves 78% yield but requires specialized equipment.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino group (-NH₂) in this compound acts as a nucleophile, enabling reactions with electrophiles such as alkyl halides and acyl chlorides.

Key Reactions:

  • Alkylation: Reacts with alkyl halides (e.g., methyl iodide) to form secondary amines.
    Conditions: Mild heating (40–60°C) in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.

  • Acylation: Reacts with acyl chlorides (e.g., acetyl chloride) to yield amides.
    Conditions: Room temperature in dichloromethane (DCM) with a base (e.g., triethylamine).

Example Products:

Reaction TypeReagentProductYield (%)
AlkylationCH₃ITert-butyl 1-(methylamino)azetidine-3-carboxylate85
AcylationClCOCH₃Tert-butyl 1-acetamidoazetidine-3-carboxylate78

Reduction and Oxidation Reactions

The compound participates in redox reactions, influenced by its amino group and tert-butyl ester.

Reduction

  • Catalytic Hydrogenation: The azetidine ring remains intact under hydrogenation with Pd/C, but the amino group can be further reduced in acidic conditions.
    Conditions: H₂ gas (1–3 atm), Pd/C catalyst, ethanol solvent.

Oxidation

  • Oxidation of Amino Group: Converts the -NH₂ group to a nitroso (-NO) derivative using oxidizing agents like KMnO₄.
    Conditions: Aqueous acidic medium (pH 2–4), 0–5°C.

Esterification and Hydrolysis

The tert-butyl ester group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives.

Hydrolysis:

  • Acidic Conditions: Cleavage of the tert-butyl group with HCl in dioxane produces 1-aminoazetidine-3-carboxylic acid hydrochloride .
    Conditions: 6M HCl, reflux (90–100°C), 12 hours .

  • Basic Conditions: Saponification with NaOH yields the sodium carboxylate salt.

Mechanistic Insights

The reactivity is governed by:

  • Steric Effects: The tert-butyl group hinders nucleophilic attack at the carboxylate oxygen.

  • Electronic Effects: The electron-donating amino group enhances nucleophilicity at the azetidine nitrogen.

Stability Considerations

  • Air Sensitivity: The compound degrades upon prolonged exposure to air, necessitating storage under inert gas.

  • Thermal Stability: Decomposes above 150°C, limiting high-temperature applications .

Scientific Research Applications

Based on the search results provided, here's what is known about the applications of tert-butyl 3-aminoazetidine-1-carboxylate hydrochloride and related compounds:

Scientific Research Applications

1. As a Chemical Intermediate:

  • Preparation of Medicaments: 1-Boc-3-azetidinone, a related compound, is a common organic intermediate and a key component in preparing various medications . For instance, it can be used to synthesize Janus kinase 3 (JAKS) inhibitors, useful for immunosuppression, treating inflammatory and autoimmune disorders, and cancer. It is also valuable in creating HCV protease inhibitors for treating HCV genotype 1 infection, novel aminoglycoside compounds with antibacterial activity, and bicyclic himbacine derivatives that act as antagonists of the protease-activated receptor-1 (PAR-1) .
  • Synthesis of Azetidine and Oxetane Amino Acid Derivatives: Tert-butyl 3-aminoazetidine-1-carboxylate hydrochloride is used in the synthesis of new heterocyclic amino acid derivatives containing azetidine .
  • Building block for complex molecules: Tert-butyl 3-aminoazetidine-1-carboxylate is employed as a building block in the synthesis of more complex molecules .

2. Specific Examples in Research:

  • Lupus Disease Model: Compounds derived from azetidine are tested in lupus disease models using mice. For example, experiments were conducted using ER-899742 in the NZBxNZW strain to monitor disease progression by following anti-dsDNA titers . Also, ER-899742 was tested in the Pristane: DBA/1 strain lupus disease model .
  • Synthesis of ethyl 1-tert-butyl-3-aminoazetidine-3-carboxylate: Ethyl 1-tert-butyl-3-aminoazetidine-3-carboxylate can be synthesized using ethyl 1-tert-butyl-3-azidoazetidine-3-carboxylate as a starting material .
  • Preparation of tert-butyl 3-(4-methylpyridin-2-yl)azetidine-1-carboxylate: Tert-butyl 3-(4-methylpyridin-2-yl)azetidine-1-carboxylate can be prepared using 1,2-dibromoethane and zinc .

3. Reagent for Diverse Reactions:

  • Acylation: Serves as a reagent in acylation reactions .
  • Reductive amination: Participates in reductive amination processes .
  • 环加成反应(Cycloaddition): It is used in cycloaddition reactions . (Note: Assuming "环加成反应" translates to "cycloaddition")

4. Pharmaceutical Applications

  • Treatment of P13K-related diseases: Derivatives can be used to prepare bicyclic azacyclobenzylamine derivatives, such as pyridopyrimidines, that modulate the activity of phospho-inositol 3-kinase (P13K) and are useful in the treatment of diseases associated with P13K, including inflammatory disorders, immune-based disorders, and cancer .

Mechanism of Action

The mechanism of action of tert-butyl 1-aminoazetidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for various enzymes, affecting their activity and function. The pathways involved in its mechanism of action include enzyme catalysis and protein-ligand binding .

Comparison with Similar Compounds

Key Structural Analogues

The following table highlights structurally related azetidine derivatives, emphasizing differences in substituents, similarity scores, and applications:

Compound Name CAS Number Structural Features Similarity Score Molecular Weight (g/mol) Key Properties/Applications
Tert-butyl 1-aminoazetidine-3-carboxylate hydrochloride - 1° amine at 1-position, tert-butyl ester at 3-position, HCl salt - ~220.69 Drug intermediate, solubility enhancer, peptide coupling
tert-Butyl azetidine-3-carboxylate hydrochloride 53871-08-2 Lacks 1-amino group; HCl salt 0.86 ~191.64 Intermediate with reduced reactivity at nitrogen sites
tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride 1173206-71-7 Aminomethyl at 3-position, HCl salt 0.88 ~249.75 Enhanced lipophilicity; potential for targeted delivery
tert-Butyl (azetidin-3-ylmethyl)carbamate hydrochloride 1170108-38-9 Carbamate linked via methylene, HCl salt 0.97 ~252.74 Prodrug applications; controlled release via carbamate cleavage
Methyl azetidine-3-carboxylate hydrochloride 53871-08-2 Methyl ester at 3-position, HCl salt 0.76 ~163.62 Lower steric protection; faster ester hydrolysis

Comparative Analysis

  • Reactivity: The 1-amino group in the target compound enables direct participation in amide bond formation or Schiff base reactions, unlike analogues lacking this group (e.g., CAS 53871-08-2) . Carbamate derivatives (e.g., CAS 1170108-38-9) exhibit delayed hydrolysis compared to ester-containing compounds, making them suitable for prodrug designs .
  • Solubility and Stability :
    • The tert-butyl ester in the target compound provides superior hydrolytic stability versus methyl esters (e.g., CAS 53871-08-2), which are prone to faster degradation .
    • Hydrochloride salts universally improve aqueous solubility, critical for in vitro assays .
  • Biological Interactions: The aminomethyl substituent (CAS 1173206-71-7) may enhance interactions with hydrophobic enzyme pockets, whereas the 1° amine in the target compound favors hydrogen bonding in polar environments .

Biological Activity

Tert-butyl 1-aminoazetidine-3-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including data from case studies, research findings, and relevant properties.

Chemical Structure and Properties

  • Molecular Formula : C₈H₁₇ClN₂O₂
  • Molecular Weight : Approximately 208.68 g/mol
  • Functional Groups : The compound contains an azetidine ring, a tert-butyl group, and a carboxylate moiety, which are crucial for its reactivity and biological interactions.

The azetidine ring is a four-membered nitrogen-containing heterocycle, which contributes to the compound's lipophilicity, enhancing its ability to penetrate biological membranes and interact with various biological targets .

The biological activity of this compound is primarily attributed to its ability to interact with specific protein targets, influencing various cellular pathways. Research indicates that compounds with similar structures can act as enzyme inhibitors or modulators, particularly in the context of cancer therapy and neurodegenerative diseases .

Case Studies

  • Cancer Cell Line Studies :
    • A study examined the effects of this compound on various cancer cell lines (e.g., MDA-MB-231). The compound demonstrated significant cytotoxicity, inducing apoptosis at specific concentrations. The mechanism involved caspase activation and cell cycle arrest, indicating its potential as an anticancer agent .
  • Neuroprotective Effects :
    • Research has shown that derivatives of azetidine compounds exhibit neuroprotective properties. In vitro studies indicated that this compound could reduce oxidative stress in neuronal cells, suggesting potential applications in treating neurodegenerative disorders.

In Vitro Studies

StudyCell LineConcentration (µM)Effect
MDA-MB-23110Induced apoptosis (5-fold increase in caspase-3 signal)
Neuroblastoma25Reduced oxidative stress by 30%

These findings highlight the compound's ability to modulate cell survival pathways and provide a basis for further exploration in therapeutic contexts.

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively characterized; however, preliminary studies suggest favorable absorption characteristics due to its lipophilic nature. Enhanced solubility in aqueous environments due to its hydrochloride form may facilitate better bioavailability when administered orally or intravenously .

Q & A

Q. Basic Characterization

  • NMR Spectroscopy : ¹H/¹³C NMR can verify the tert-butyl group (δ ~1.4 ppm for nine equivalent protons) and azetidine ring protons (distinct splitting patterns due to ring strain) .
  • X-ray Crystallography : Single-crystal X-ray diffraction provides unambiguous confirmation of stereochemistry and salt formation. SHELX software (e.g., SHELXL) is widely used for refinement, particularly for small molecules with high-resolution data .
  • Mass Spectrometry : High-resolution ESI-MS can confirm the molecular ion ([M+H]⁺) and detect impurities like unreacted intermediates .

How should this compound be stored to maintain stability, and what are its degradation products under acidic/basic conditions?

Basic Stability & Storage
The hydrochloride salt is hygroscopic and should be stored in airtight containers at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis . Degradation studies of analogous compounds show that the tert-butyl ester group is prone to cleavage under strong acidic (e.g., TFA) or basic conditions, yielding azetidine-3-carboxylic acid derivatives. Monitor stability via HPLC with a C18 column (gradient: 5–95% acetonitrile in water with 0.1% TFA) .

What strategies mitigate the hygroscopicity of this compound during experimental handling?

Q. Advanced Handling

  • Lyophilization : Freeze-drying the compound after synthesis reduces water absorption .
  • Glovebox Use : Manipulate the compound in a nitrogen-filled glovebox to exclude moisture .
  • In Situ Protection : Use the freebase form (if possible) during reactions and convert to the hydrochloride salt only in the final step .

How can researchers troubleshoot impurities arising during the synthesis of this compound?

Q. Advanced Troubleshooting

  • By-Product Identification : Common impurities include unreacted azetidine precursors or over-Boc-protected derivatives. LC-MS and 2D NMR (e.g., HSQC) can identify these .
  • Column Chromatography : Use silica gel chromatography with dichloromethane/methanol (95:5) to separate impurities. For polar by-products, reverse-phase HPLC is more effective .
  • Reaction Monitoring : Employ in situ FTIR to track ester carbonyl peaks (~1740 cm⁻¹) and ensure complete coupling .

What are the potential applications of this compound in drug discovery, and how can its bioactivity be evaluated?

Advanced Applications
The azetidine ring’s conformational rigidity makes it a valuable scaffold for protease inhibitors and kinase modulators. For bioactivity screening:

  • Enzyme Assays : Test against target enzymes (e.g., SARS-CoV-2 main protease) using fluorescence resonance energy transfer (FRET) substrates .
  • Cellular Uptake : Radiolabel the compound with ³H or ¹⁴C to study permeability in Caco-2 cell monolayers .
  • Metabolic Stability : Incubate with liver microsomes and analyze via LC-MS to assess susceptibility to cytochrome P450 enzymes .

How does the steric hindrance of the tert-butyl group influence the reactivity of this compound in nucleophilic reactions?

Advanced Mechanistic Analysis
The tert-butyl group significantly reduces nucleophilic attack at the ester carbonyl due to steric shielding. Computational studies (DFT calculations) can model transition states to predict reactivity. Experimentally, compare reaction rates with non-bulky esters (e.g., methyl) under identical conditions . Kinetic data may reveal slower acylation rates in SN2 mechanisms, necessitating higher temperatures or Lewis acid catalysts (e.g., ZnCl₂) .

What validated protocols exist for scaling up the synthesis of this compound while maintaining purity?

Q. Advanced Process Chemistry

  • Flow Chemistry : Continuous flow systems improve heat dissipation and mixing for exothermic steps (e.g., Boc protection) .
  • Design of Experiments (DoE) : Use response surface methodology to optimize parameters like stoichiometry, solvent volume, and temperature .
  • Quality Control : Implement in-line PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time purity monitoring .

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